3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one
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Description
This compound is a complex organic molecule with a molecular formula of C19H22ClN5O . It is related to a class of compounds used in the synthesis of Trazodone , a medication used to treat various mental health conditions including depression and anxiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopropyl ring, a dihydropyrazinone ring, and a piperazine ring substituted with a 4-chlorophenyl group . The InChI code for this compound is 1S/C19H22ClN5O/c20-16-5-7-17 (8-6-16)23-14-12-22 (13-15-23)9-3-11-25-19 (26)24-10-2-1-4-18 (24)21-25 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.76 g/mol . It is a solid at room temperature . The melting point is 84-85 degrees Celsius .Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to influence various biochemical pathways, potentially leading to downstream effects on cellular processes .
Pharmacokinetics
Factors such as its molecular weight, solubility, and potential interactions with transport proteins could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-13-1-3-14(4-2-13)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)15-5-6-15/h1-4,7-8,15H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRMAWLQXQSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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